molecular formula C18H13ClFNO2 B2951063 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide CAS No. 876876-49-2

5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2951063
CAS No.: 876876-49-2
M. Wt: 329.76
InChI Key: GESFMGYTJPJNLL-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide (CAS 876874-31-6) is a furan-carboxamide derivative with a molecular formula of C18H13ClFNO2 and a molecular weight of 329.75 . This chemical reagent is provided for research use only and is not intended for diagnostic or therapeutic applications. While the specific biological profile of this compound is an area of ongoing investigation, its core structure is of significant interest in medicinal chemistry. The furan-carboxamide scaffold is a recognized pharmacophore in the development of novel bioactive molecules. Research on analogous compounds has demonstrated that similar structures can exhibit notable anticancer properties . For instance, certain thiophene and isoxazole carboxamide derivatives have shown potent antiproliferative activity against human cancer cell lines, such as hepatocellular carcinoma (H.g., Hep3B), by potentially targeting the tubulin-colchicine binding site . Furthermore, molecules incorporating chlorophenyl and fluorophenyl substituents have been studied for their antiviral activities, including inhibition of viruses like the tobacco mosaic virus (TMV) . The presence of these halogenated aryl groups in its structure makes this compound a valuable chemical intermediate for researchers exploring new structure-activity relationships (SAR) in these domains. This product is ideal for scientists working in drug discovery and chemical biology, facilitating the synthesis and screening of new compounds for potential pharmacological activity. All research must be conducted in compliance with local and national regulations.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c1-11-15(18(22)21-13-8-6-12(20)7-9-13)10-17(23-11)14-4-2-3-5-16(14)19/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFMGYTJPJNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde (such as 2-chlorobenzaldehyde) reacts with a malonic acid derivative in the presence of a base to form the furan ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can be used to convert the carboxamide group to an amine.

  • Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

  • Oxidation: Furan-2,5-dicarboxylic acid

  • Reduction: 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide amine

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Position Effects

  • Fluorophenyl vs. Sulfamoylphenyl : Replacing the 4-fluorophenyl group with a sulfamoyl moiety (as in) introduces a polar sulfonamide group, which could improve aqueous solubility but reduce membrane permeability.

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight (~341.5 g/mol) is lower than analogs with bulky substituents (e.g., sulfamoyl or tetrahydrothiophene groups).
  • Methyl and chloro groups enhance lipophilicity, while sulfamoyl or methoxy groups increase polarity.

Biological Activity

5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and aromatic rings, which contribute to its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways associated with cancer and inflammation .
  • Cytotoxic Effects : Research indicates that the compound exhibits cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
COX-2 InhibitionEnzymatic Assay0.0455
CytotoxicityA549 Lung Cancer Cells0.46 - 6.34
Anti-inflammatoryRAW264.7 Macrophages5.74 - 15.3

Case Studies

  • Anti-inflammatory Activity : In a study evaluating the anti-inflammatory properties of various compounds, this compound exhibited significant inhibition of pro-inflammatory cytokines in LPS-induced RAW264.7 cells, with an IC50 comparable to established NSAIDs .
  • Cytotoxicity Against Lung Cancer : A series of experiments conducted on A549 human lung cancer cells demonstrated that the compound induced apoptosis through mitochondrial pathways, with IC50 values indicating potent cytotoxic effects . The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound, exploring their pharmacological profiles:

  • Synthesis : The compound can be synthesized through multi-step organic reactions involving furan derivatives and amine coupling reactions .
  • Pharmacokinetics : In silico studies predict favorable pharmacokinetic properties for the compound, indicating good absorption and bioavailability, which are critical for therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with furan ring functionalization. A common approach includes:

  • Step 1 : Formation of the furan-3-carboxamide core via condensation of 2-methylfuran-3-carboxylic acid with 4-fluoroaniline using coupling agents like EDCI/HOBt .
  • Step 2 : Introduction of the 2-chlorophenyl group via Suzuki-Miyaura cross-coupling with a chlorophenyl boronic acid derivative, catalyzed by Pd(PPh₃)₄ in a DME/H₂O solvent system .
    Key Variables :
  • Temperature: Elevated temperatures (>80°C) improve coupling efficiency but may degrade sensitive functional groups.
  • Catalyst loading: Pd catalysts at 2-5 mol% balance cost and reactivity.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity.
    Reference: Synthesis protocols from analogous chloro-fluorophenyl carboxamides .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of substituents. The 2-chlorophenyl group shows distinct aromatic protons at δ 7.3–7.5 ppm (doublets), while the 4-fluorophenyl group exhibits coupling (J = 8.5 Hz) between fluorine and adjacent protons .
  • X-ray Crystallography : Resolves structural ambiguities, such as planarity of the furan ring and dihedral angles between aromatic groups. Intramolecular C–H···O hydrogen bonds stabilize the crystal lattice .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW calc. 343.79; observed [M+H]+: 344.8) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as disorder in substituent positions?

Disorder in aromatic rings (e.g., fluorophenyl groups) arises from dynamic motion in the crystal lattice. Mitigation strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion; datasets collected at 100 K improve resolution .
  • Occupancy Refinement : Software like SHELXL refines site-occupancy factors (e.g., 0.6:0.4 split in disordered groups) .
  • Comparative Analysis : Cross-validate with DFT-optimized geometries to identify energetically favorable conformations .
    Example: A study on 5-(4-fluorophenyl)-2-furylmethyl carbamate resolved disorder using synchrotron radiation, achieving an R-factor of 0.039 .

Q. What methodologies optimize enantiomeric purity in derivatives of this compound for structure-activity relationship (SAR) studies?

  • Chiral Chromatography : Use of Chiralpak IA columns with hexane/IPA (90:10) achieves baseline separation (α > 1.5) .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during amide bond formation to induce stereocontrol .
  • Circular Dichroism (CD) : Verifies enantiopurity by correlating Cotton effects with absolute configuration .

Q. How do electronic effects of the 2-chlorophenyl and 4-fluorophenyl groups influence reactivity in further functionalization?

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing Cl group deactivates the phenyl ring, directing substituents to the meta position. Fluorine’s inductive effect enhances para-site reactivity .
  • Cross-Coupling : The 2-chlorophenyl group acts as a directing group in Pd-catalyzed C–H activation, enabling selective C–O bond formation .
    Data Conflict Note: Computational studies (DFT) suggest competing steric effects from the methyl group on the furan may override electronic preferences, requiring experimental validation .

Methodological Challenges and Solutions

Q. What strategies resolve low yields in the final coupling step of the synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing side-product formation (yield increases from 45% to 72%) .
  • Solvent Optimization : Replacing DMF with toluene improves Pd catalyst stability, reducing decomposition .
  • Additives : KI (1 equiv) enhances oxidative addition in Pd-mediated steps .

Q. How can researchers validate the biological activity of this compound against computational predictions?

  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize targets with Glide scores < −7.0 kcal/mol .
  • In Vitro Assays : Test inhibitory activity in enzyme-linked assays (e.g., IC₅₀ determination for COX-2) with positive controls (e.g., Celecoxib) .
  • Counter-Screening : Assess selectivity against related enzymes to rule off-target effects .

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